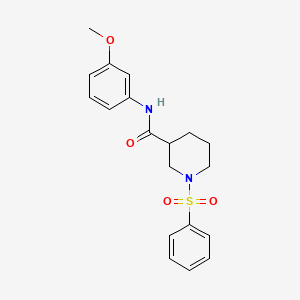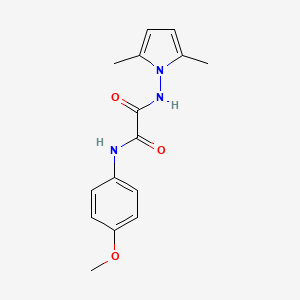![molecular formula C20H21N3O2 B4393181 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide](/img/structure/B4393181.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide
Descripción general
Descripción
Quinoline is a nitrogen-containing heterocycle and is one of the most common structures in medicinal chemistry . The compound you mentioned contains a quinoline group, an isobutyl group, and a nicotinamide group. These groups are common in many biologically active compounds.
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods . Classical methods of synthesizing quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex. The quinoline group itself is a bicyclic compound, containing a benzene ring fused to a pyridine ring . The exact structure of “N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide” would depend on the specific locations of the isobutyl and nicotinamide groups on the quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide” can undergo would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide” would depend on the specific structure of the compound. Quinoline itself is a colorless hygroscopic liquid with a strong odor . It is soluble in water and most organic solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Antioxidant Activity
Quinoline derivatives have shown significant antioxidant activity . They can neutralize free radicals, which are harmful to our body and can lead to various diseases .
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial for conditions like arthritis .
Antimalarial Activity
Quinoline derivatives have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown potential anti-SARS-CoV-2 activities . They can inhibit the replication of the SARS-CoV-2 virus, which is responsible for COVID-19 .
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, which causes tuberculosis .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)12-23(20(25)15-7-9-21-10-8-15)13-17-11-16-5-3-4-6-18(16)22-19(17)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGRZVBHSKQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4393103.png)
![4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B4393117.png)
![N-{1-benzyl-2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-4-ethylbenzamide](/img/structure/B4393122.png)
![1-methyl-4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4393132.png)
![N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393137.png)

![N-allyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4393159.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393171.png)
![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)

![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4393197.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)